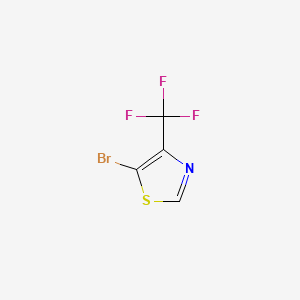

5-bromo-4-(trifluoromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)9-1-10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALORIBDLDJPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-16-4 | |

| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Trifluoromethyl 1,3 Thiazole

Direct Synthesis Routes to the Thiazole (B1198619) Core

The foundational strategy for synthesizing the target compound often begins with the construction of the 4-(trifluoromethyl)-1,3-thiazole (B20317) heterocyclic system. This is most classically achieved via cyclization reactions where the essential carbon, nitrogen, and sulfur atoms are brought together to form the five-membered ring.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for creating the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of 4-(trifluoromethyl)-1,3-thiazole, the key precursors are a halogenated ketone bearing a trifluoromethyl group and a suitable thioamide.

A primary halogenated precursor for this synthesis is 3-bromo-1,1,1-trifluoropropan-2-one. The reaction proceeds through the initial S-alkylation of the thioamide by the α-bromoketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. youtube.com For instance, reacting 3-bromo-1,1,1-trifluoropropan-2-one with thioformamide (B92385) would theoretically yield the parent 4-(trifluoromethyl)-1,3-thiazole.

A novel approach utilizes trifluoroacetyldiazomethane, which, in the presence of a Lewis acid catalyst like BF₃·OEt₂, reacts with thiourea (B124793) to yield 2-amino-4-trifluoromethyl-1,3-thiazole. uzh.ch This method provides a direct entry to a functionalized version of the desired thiazole core.

The incorporation of the trifluoromethyl (CF₃) group is a critical step that defines the properties of the final molecule. taylorandfrancis.comtaylorandfrancis.com This moiety is almost exclusively introduced by using a starting material that already contains the CF₃ group. The high stability of the C-F bond makes post-synthetic trifluoromethylation of an existing thiazole ring exceedingly difficult.

Key building blocks for this purpose include:

Trifluoroacetic anhydride: This reagent can be used in cyclodehydration reactions to form trifluoromethyl-substituted heterocycles. For example, it reacts with N-acyl-N-alkyl-α-amino acids to produce mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which are precursors to other trifluoromethylated heterocycles. researchgate.net

Trifluoromethylated ketones: As mentioned in the Hantzsch synthesis, α-haloketones like 3-bromo-1,1,1-trifluoropropan-2-one are common starting points. synarchive.comyoutube.com

Trifluoroacetimidoyl chlorides: These can be used in multi-component reactions to build other trifluoromethylated heterocycles, illustrating a strategy of using pre-fluorinated starting materials. nih.govfrontiersin.org

The strategy, therefore, relies on the availability of these specialized fluorinated reagents, which are then incorporated into standard heterocycle-forming reaction schemes. acs.org

Post-Synthetic Functionalization and Bromination Strategies

A more common and often more controllable route to 5-bromo-4-(trifluoromethyl)-1,3-thiazole involves first synthesizing the 4-(trifluoromethyl)-1,3-thiazole core and then introducing the bromine atom at the C5 position via electrophilic aromatic substitution.

The bromination of the thiazole ring is a well-studied process, though the presence of substituents dramatically influences the outcome. acs.orgnih.gov The thiazole ring is generally reactive towards electrophiles, with the C5 position being the most nucleophilic and thus the most common site for substitution, followed by the C2 position. However, the 4-(trifluoromethyl) group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation makes the reaction more challenging but also enhances the regioselectivity for the C5 position, as the C2 position is more electronically deactivated by proximity to both the nitrogen atom and the CF₃ group.

Direct bromination can be achieved using various brominating agents. While elemental bromine (Br₂) can be used, modern methods often prefer safer and more selective reagents like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB). researchgate.netnih.gov The synthesis of various bromothiazoles often involves sequential bromination and, if necessary, debromination steps to achieve the desired isomer. acs.orgnih.govlookchem.com For a deactivated substrate like 4-(trifluoromethyl)-1,3-thiazole, forcing conditions might be required, but the inherent nucleophilicity of the C5 position generally directs the substitution pattern.

Achieving high yield and selectivity in the bromination of 4-(trifluoromethyl)-1,3-thiazole requires careful optimization of reaction parameters. Key variables include the choice of brominating agent, solvent, temperature, and reaction time.

A systematic approach to optimization, as demonstrated in the synthesis of other brominated heterocycles, would involve screening these variables. nih.gov For example, a model reaction could be set up to compare different brominating agents and solvents.

Table 1: Hypothetical Optimization of Bromination of 4-(trifluoromethyl)-1,3-thiazole

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Result (Desired Product Yield) |

|---|---|---|---|---|

| 1 | Br₂ (1.1) | CCl₄ | 25 | Low conversion |

| 2 | Br₂ (1.1) | Acetic Acid | 60 | Moderate yield, side products |

| 3 | NBS (1.1) | CH₂Cl₂ | 25 | Low conversion |

| 4 | NBS (1.1) | Acetonitrile (B52724) (MeCN) | 80 | Good yield |

| 5 | TBATB (1.2) | Dichloromethane (DCM) | 25 | Moderate yield |

This table is illustrative and based on general principles of bromination optimization found in the literature. nih.govnih.gov

The choice of solvent is crucial; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can facilitate the reaction for deactivated substrates. nih.gov Increasing the temperature often improves conversion but may lead to side products if not carefully controlled. The amount of brominating agent is also critical; using a slight excess (e.g., 1.1-1.2 equivalents) ensures full conversion of the starting material, but a large excess could lead to di-bromination. nih.gov

Multi-Component Reactions for Accessing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient route to complex molecules. frontiersin.org While a one-pot, multi-component synthesis of the final this compound is theoretically challenging, MCRs are well-suited for constructing the core thiazole ring.

For example, a Hantzsch-type MCR could involve the one-pot reaction of a trifluoromethylated aldehyde, a source of ammonia (B1221849) (or an amine), and a sulfur-containing component to build the 4-(trifluoromethyl)thiazole scaffold. mdpi.com An efficient three-component reaction for synthesizing thiazolylhydrazonoindolin-2-ones from isatins, thiosemicarbazide, and α-bromoketones has been reported, demonstrating the power of MCRs in building thiazole-containing structures. nih.gov

A plausible, though not strictly MCR for the final product, would be a one-pot, two-step sequence:

A three-component reaction to form the 4-(trifluoromethyl)-1,3-thiazole ring.

Subsequent addition of a brominating agent like NBS to the same reaction vessel to effect the C5 bromination without isolating the intermediate.

This approach combines the efficiency of MCRs with the strategic functionalization of the heterocyclic core, representing a practical and streamlined pathway to the target compound.

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and enhance safety and efficiency. bohrium.comresearchgate.net These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to reduce waste and avoid hazardous substances. nih.govresearchgate.net

Conventional methods for synthesizing thiazoles often rely on volatile organic solvents and require significant energy input. researchgate.net In contrast, green chemistry offers innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents and catalysts. nih.gov These methods can lead to shorter reaction times, higher yields, and simpler purification processes. researchgate.net

Several green strategies have been successfully applied to the synthesis of various thiazole derivatives. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to the rapid formation of thiazole rings. For example, catalyst-free domino reactions under microwave conditions have been used to synthesize trisubstituted 1,3-thiazoles. bohrium.com

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions and improve yields. The synthesis of bisthiazoles has been achieved using ultrasound with catalysts like Fe(SD)3 in water. bohrium.com

Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids is a key aspect of sustainable thiazole synthesis. bohrium.com Water, in particular, has been used as a solvent for the synthesis of 2-alkylsulfanylthiazoles. bohrium.com

Green Catalysts: The development and use of recoverable and reusable catalysts, such as magnetic nanoparticles and biocatalysts like nanochitosan, align with the principles of green chemistry. bohrium.com These catalysts offer high efficiency and can be easily separated from the reaction mixture, reducing waste. bohrium.commdpi.com

While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to other thiazole derivatives provide a framework for developing more sustainable synthetic routes. The application of these green chemistry principles is crucial for the environmentally responsible production of thiazoles and other important heterocyclic compounds. researchgate.net

| Green Chemistry Approach | Example Application in Thiazole Synthesis | Key Advantages |

| Microwave Irradiation | Catalyst-free domino reaction for trisubstituted 1,3-thiazoles. bohrium.com | Shorter reaction times, improved selectivity. bohrium.com |

| Ultrasound Irradiation | Synthesis of bisthiazoles using Fe(SD)3 as a catalyst in water. bohrium.com | Good yields in shorter times compared to traditional methods. bohrium.com |

| Green Solvents | Use of water, PEG-600, and ionic liquids in various thiazole syntheses. bohrium.com | Reduced environmental impact, less waste production. bohrium.com |

| Green Catalysts | Nanochitosan for the synthesis of 2-aminothiazoles; magnetic nanoparticles. bohrium.com | Recoverable and reusable, high catalytic activity. bohrium.com |

Reactivity and Transformational Chemistry of 5 Bromo 4 Trifluoromethyl 1,3 Thiazole

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the thiazole (B1198619) ring is generally less favorable compared to benzene (B151609) or more electron-rich heterocycles. The thiazole ring is considered an electron-deficient system, and the presence of a strongly deactivating trifluoromethyl group further reduces the ring's nucleophilicity, making EAS reactions challenging.

The regiochemical outcome of any potential EAS reaction on 5-bromo-4-(trifluoromethyl)-1,3-thiazole is governed by the combined directing effects of the substituents and the intrinsic reactivity of the thiazole nucleus. The only available position for substitution is C-2.

Trifluoromethyl Group (CF₃): As a powerful electron-withdrawing group, the CF₃ substituent strongly deactivates the entire thiazole ring towards electrophilic attack. rsc.org Its influence significantly raises the activation energy for the formation of the cationic Wheland intermediate.

Bromine Atom (Br): The bromine atom at the C-5 position is also a deactivating group due to its inductive effect. However, like other halogens, it can act as an ortho-, para-director through resonance stabilization of the cationic intermediate. In the context of the thiazole ring, this directing effect is less pronounced compared to carbocyclic aromatic systems.

Combined Effect: The C-2 position is the only unsubstituted carbon on the ring. Both the C-4 and C-5 positions are occupied. Therefore, any electrophilic substitution would have to occur at the C-2 position. However, the cumulative deactivating effect of the bromo and trifluoromethyl groups makes such reactions highly unfavorable under standard electrophilic substitution conditions. Specialized, highly reactive electrophilic reagents or catalyzed conditions would be necessary to achieve substitution at this position. Theoretical and experimental studies on related electron-deficient heterocyclic systems confirm that forcing conditions are typically required for EAS reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The reaction is facilitated by the presence of the strong electron-withdrawing trifluoromethyl group and the good leaving group, bromine. wikipedia.org

The bromine atom at the C-5 position is readily displaced by a wide variety of nucleophiles. The electron-withdrawing trifluoromethyl group at the adjacent C-4 position plays a crucial role in activating the C-5 position for nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate formed during the reaction.

Common nucleophiles that can displace the C-5 bromine include:

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (RNH₂, R₂NH)

Azides (N₃⁻)

Research on similarly structured electron-poor heterocycles, such as 5-bromo-1,2,3-triazines, demonstrates that phenols can also act as effective nucleophiles to displace the bromine atom. nih.gov The reaction typically proceeds under basic conditions to generate the active nucleophile.

Table 1: Representative SNAr Reactions on Activated Bromo-Heterocycles This table is illustrative of SNAr reactions on activated systems, as specific examples for this compound are proprietary or less documented in open literature. The principles are directly applicable.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 5-Bromo-1,2,3-triazine | Phenol | K₂CO₃, DMF, 80 °C | 5-Aryloxy-1,2,3-triazine | nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution in water | 2,4-Dinitrophenol | wikipedia.org |

| 3,5-Dichloro-1,2,4-thiadiazole | Methoxide (B1231860) | K₂CO₃, MeOH, reflux | 3-Chloro-5-methoxy-1,2,4-thiadiazole | nih.gov |

The SNAr reaction of this compound is generally understood to proceed via a two-step addition-elimination mechanism. masterorganicchemistry.comwikipedia.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine (C-5). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiazole ring is temporarily broken. masterorganicchemistry.com The potent electron-withdrawing trifluoromethyl group at C-4 is critical for stabilizing this intermediate by delocalizing the negative charge.

Leaving Group Elimination: In the second, faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the thiazole ring is restored to yield the final substitution product.

While the stepwise mechanism is widely accepted, some SNAr reactions, particularly with highly reactive substrates or specific nucleophiles, have been proposed to occur through a concerted (cSNAr) pathway, where bond formation and bond-breaking occur in a single transition state. researchgate.net However, for a substrate like this compound, the strong stabilization of the Meisenheimer intermediate by the CF₃ group strongly favors the classical stepwise mechanism. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental for the synthesis of more complex molecules for various applications. tcichemicals.com

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for forming C-C bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

For this compound, the Suzuki-Miyaura reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 5-position.

A typical protocol involves:

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), combined with a phosphine (B1218219) ligand. Ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, or SPhos are commonly employed to enhance catalyst activity and stability. nih.gov

Base: A base is required to activate the organoboron species. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or hydroxides (NaOH). nih.govthieme-connect.de

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Studies on the Suzuki-Miyaura coupling of other bromo-heterocycles, such as 5-bromo-1,2,3-triazines and various pyrazolo[1,5-a]pyrimidinones, have demonstrated high efficiency and broad substrate scope, which can be extrapolated to the thiazole system. nih.govresearchgate.netnih.gov The reaction tolerates a wide range of functional groups on the boronic acid partner, including those with both electron-donating and electron-withdrawing substituents. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table summarizes typical conditions applicable for the coupling of this compound based on established protocols for similar substrates.

| Component | Example Reagents | Purpose | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Catalyzes the C-C bond formation | nih.govthieme-connect.de |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes and activates the Pd catalyst | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester | nih.govnih.govthieme-connect.de |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants | nih.govresearchgate.net |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon substituent | libretexts.orgnih.gov |

Sonogashira Coupling Reactions

The palladium-catalyzed Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, and the C5-Br bond of this compound is well-suited for this transformation. This reaction facilitates the introduction of terminal alkyne moieties, yielding 5-alkynyl-4-(trifluoromethyl)-1,3-thiazoles. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction, sometimes making it more challenging compared to electron-rich substrates. organic-chemistry.org

Research on analogous heterocyclic systems, such as 4-bromo-5-(trifluoromethyl)-1H-pyrazoles, provides insight into the likely conditions for successful coupling. organic-chemistry.orglibretexts.org These studies highlight the efficacy of copper-free Sonogashira conditions, which can prevent undesirable side reactions. The choice of palladium source, ligand, and base is critical for achieving high yields. For instance, a combination of a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a bulky, electron-rich phosphine ligand like XPhos is often essential for efficient coupling. libretexts.org The reaction temperature is also a key parameter; studies show that while reactions can proceed at room temperature, optimal conversion is typically achieved at elevated temperatures, such as 100 °C. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-Trifluoromethyl-Heterocycles Based on analogous pyrazole (B372694) systems.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 100 | High | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80-100 | Moderate to High | libretexts.org |

Heck and Stille Coupling Methodologies

Heck Coupling

The Heck reaction, which couples aryl or vinyl halides with alkenes, represents a viable pathway for the vinylation of this compound. beilstein-journals.orgwikipedia.org This palladium-catalyzed process would introduce a vinyl group at the C5 position, creating a conjugated system. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. thieme-connect.de

A significant challenge in the Heck coupling of bromoheterocycles is the potential for a competing dehalogenation side reaction, where the bromine atom is replaced by hydrogen. beilstein-journals.org This is particularly relevant for electron-deficient substrates. Strategies to mitigate this include the use of specific additives like tetrabutylammonium (B224687) bromide (TBAB), which can stabilize the active Pd(0) catalyst and suppress the undesired dehalogenation pathway. beilstein-journals.orgnih.gov

Stille Coupling

The Stille coupling offers a versatile method for creating carbon-carbon bonds by reacting the C5-Br bond with a variety of organostannane reagents (R-SnBu₃). This palladium-catalyzed reaction is known for its broad scope and tolerance of many functional groups. wikipedia.orgorganic-chemistry.org It can be used to introduce aryl, heteroaryl, vinyl, or alkyl groups at the C5 position of the thiazole ring. libretexts.org

The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The main disadvantage of this methodology is the toxicity of the tin reagents and byproducts. organic-chemistry.org For complex substrates with multiple halogen atoms, the Stille reaction can be highly chemoselective. For example, in systems with both a triflate and a chloro substituent, the triflate group reacts selectively, demonstrating how leaving group ability can be exploited to control reactivity. nih.gov

Negishi and Kumada-Corriu-Tamao Coupling Reactions

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.org This method is a powerful tool for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. For this compound, reaction with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst like Pd(dppf)Cl₂ would yield the corresponding 5-substituted thiazole. researchgate.net Palladium catalysts are generally preferred for their high functional group tolerance. wikipedia.org

The method is highly effective for coupling with a wide range of aryl, heteroaryl, and alkyl zinc reagents. nih.gov A key challenge, particularly with secondary alkylzinc reagents, is minimizing the side reaction of β-hydride elimination. The development of specialized bulky phosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over this competing pathway. nih.gov

Kumada-Corriu-Tamao Coupling

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, employing a Grignard reagent (R-MgBr) to couple with an organic halide. rsc.orgnih.gov The reaction is catalyzed by either nickel or palladium complexes. Nickel catalysts are often used due to their lower cost, while palladium catalysts can offer better chemoselectivity. nih.gov

A primary advantage of the Kumada coupling is the direct use of readily prepared Grignard reagents, avoiding the extra step of transmetalation to zinc that is required for the Negishi coupling. beilstein-journals.org However, a significant limitation is the high reactivity of Grignard reagents, which makes them incompatible with substrates containing acidic protons or electrophilic functional groups. nih.gov Given the absence of such groups on the parent this compound, Kumada coupling represents a direct and economical method for introducing alkyl or aryl groups at the C5 position.

Chemo- and Regioselective Coupling Strategies

In molecules containing multiple reactive sites, achieving chemo- and regioselectivity is paramount. For derivatives of this compound that contain other potential coupling sites (e.g., another halogen or a C-H bond), the reaction conditions dictate the outcome.

Selectivity in cross-coupling reactions can be controlled by several factors:

Catalyst Choice : Different metals exhibit different reactivity profiles. For instance, palladium catalysts are often used for C-Br couplings, while copper-based systems can be employed for specific C-H functionalizations. nih.gov

Ligand Effects : The electronic and steric properties of the ligand attached to the metal catalyst can direct the reaction to a specific site.

Leaving Group Ability : In molecules with multiple halogens or pseudohalogens, the difference in their reactivity can be exploited. For example, C-I bonds are generally more reactive than C-Br bonds, which are more reactive than C-Cl or C-OTf bonds in palladium-catalyzed couplings. nih.gov

Reaction Conditions : Temperature, solvent, and base can all influence which of several possible reaction pathways is favored. researchgate.net

For this compound, the primary site for cross-coupling is the C5-Br bond. However, in a scenario where a second, less reactive halogen is present elsewhere on a larger molecular scaffold, conditions could be tuned to react solely at the C5 position. Conversely, after coupling at C5, the C2-H bond could be targeted for a subsequent direct functionalization reaction. rsc.org

C-H Activation and Direct Functionalization

Beyond classical cross-coupling at the C-Br bond, modern synthetic methods allow for the direct functionalization of C-H bonds. For the this compound scaffold, the most likely site for such a reaction is the C2-H bond. The C-H bonds of azoles are known to be susceptible to direct arylation via palladium or copper catalysis. nih.govresearchgate.net

Studies on thiazole derivatives have shown that direct arylation can be regioselectively controlled. rsc.org Palladium-catalyzed reactions often favor functionalization at the C5 position if it is available (unsubstituted). researchgate.net However, when the C5 position is blocked, as in the title compound, reactivity shifts to the C2 position. The mechanism typically involves a concerted metalation-deprotonation pathway or an electrophilic palladation. nih.gov

A Pd/Cu co-catalytic system is often effective for the direct arylation of heteroarenes with aryl bromides under relatively mild conditions. researchgate.netnih.gov This approach avoids the need to pre-functionalize the thiazole ring (e.g., by lithiation or borylation), making it a more atom-economical and efficient strategy for elaborating the core structure. researchgate.net Programmed C-H activation allows for the sequential and regioselective introduction of different functional groups at various positions on the thiazole ring, providing a powerful tool for generating molecular diversity. rsc.orgresearchgate.net

Table 2: Regioselectivity in Direct C-H Arylation of Thiazoles

| Thiazole Substrate | Catalyst System | Primary Site of Arylation | Reference |

| 2-Substituted Thiazole | Pd-NHC Complex | C5 | researchgate.net |

| 4-Substituted Thiazole | Pd(OAc)₂ | C2 and/or C5 | rsc.org |

| Imidazo[2,1-b]thiazole | Pd(OAc)₂ / PPh₃ | C5 | nih.gov |

| Imidazo[2,1-b]thiazole | CuI / Phenanthroline | C2 / C3 | nih.gov |

Reductive and Oxidative Transformations of the Thiazole Ring

The 1,3-thiazole ring is a robust aromatic heterocycle, demonstrating considerable stability towards many chemical transformations. Its stability is influenced by the nature of its substituents.

Reductive Transformations

The thiazole ring is generally stable to catalytic hydrogenation with platinum catalysts and to metal-in-acid reductions. pharmaguideline.com However, harsh reductive conditions, particularly using Raney Nickel, can lead to the cleavage and desulfurization of the ring. pharmaguideline.com The presence of strong electron-withdrawing groups, such as the bromo and trifluoromethyl substituents in this compound, is expected to make the ring more susceptible to electrochemical reduction. Studies on related 2-aminophenylthiazoles show that electron-donating groups make reduction more difficult (requiring more negative potentials), implying that electron-deficient rings will be reduced more readily. researchgate.net

Oxidative Transformations

The thiazole ring generally exhibits high stability towards oxidation. Related heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) are noted for their high oxidative stability, a property that makes them useful in materials science. mdpi.com The electron-deficient nature of this compound, conferred by its two electron-withdrawing groups, would further deactivate the ring towards electrophilic attack and oxidation. Therefore, transformations involving oxidation of other parts of a molecule can typically be performed without affecting the core thiazole structure.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry and is generally considered to be highly stable and chemically inert. thieme-connect.de Its primary role in the reactivity of this compound is electronic: it strongly influences the reactivity of the thiazole ring, particularly by increasing the electrophilicity of the C5 position and the acidity of the C2-H proton.

Direct chemical transformation of the CF₃ group itself is challenging due to the immense strength of the carbon-fluorine bonds. Most synthetic strategies focus on introducing the CF₃ group using specific reagents rather than modifying it post-synthesis. thieme-connect.de However, under specific and often harsh conditions, the CF₃ group can participate in reactions. For instance, complex rearrangements of N-fluoroalkyl-substituted heterocycles can lead to the formation of new trifluoromethylated ring systems, demonstrating that the group is not always a simple spectator. nih.gov For most standard synthetic applications involving this compound, the trifluoromethyl group can be expected to remain intact.

Derivatization or Chemical Modification of the CF3 Moiety

The trifluoromethyl group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. nih.gov This robustness often means that reactions at the CF3 group require harsh conditions or specialized reagents. For aromatic and heteroaromatic systems, the CF3 group exerts a powerful electron-withdrawing inductive effect, which can deactivate the ring towards certain reactions while influencing the regioselectivity of others. vaia.com

Hydrolytic Stability:

Generally, the trifluoromethyl group is resistant to hydrolysis. This stability is evident in synthetic procedures for related compounds. For instance, the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves the hydrolysis of the corresponding ethyl ester. google.comgoogle.com This reaction is typically carried out under basic conditions (e.g., with sodium hydroxide), which indicates that the CF3 group remains intact during the saponification of the ester function at the adjacent C5 position. google.com This suggests that under standard hydrolytic conditions, the CF3 group in this compound would also be expected to be stable.

Reductive Defluorination:

The reduction of a trifluoromethyl group is a challenging transformation. However, methods have been developed for the selective hydrodefluorination of trifluoromethylarenes to difluoromethyl or monofluoromethyl groups, often employing metal catalysts or photoredox catalysis. nih.gov For example, systems utilizing catalytic amounts of palladium and copper in conjunction with a silane (B1218182) reductant have been reported for the defluorination of certain trifluoromethylaryl compounds. nih.gov Electrochemical methods have also been shown to effect the hydrodefluorination of trifluoromethyl ketones. nih.gov While not specifically reported for this compound, it is plausible that similar strategies could be adapted to modify its CF3 group, potentially yielding 5-bromo-4-(difluoromethyl)-1,3-thiazole (B2429281) or 5-bromo-4-(monofluoromethyl)-1,3-thiazole. The reaction conditions for such transformations are presented in the following table.

| Reaction Type | Reagents/Conditions | Expected Product |

| Catalytic Hydrodefluorination | Pd/Cu catalysis, silane reductant | 5-bromo-4-(difluoromethyl)-1,3-thiazole |

| Photoredox Catalysis | Photocatalyst, light, H-donor | 5-bromo-4-(difluoromethyl)-1,3-thiazole |

| Electrochemical Reduction | Electrochemical cell, specific cathode | 5-bromo-4-(difluoromethyl)-1,3-thiazole |

Conversion to Other Functional Groups:

The transformation of a CF3 group into a carboxylic acid (–COOH) is a synthetically valuable reaction. While direct conversion on the thiazole ring is not documented, multi-step sequences involving initial halogenation followed by hydrolysis are known for other aromatic systems. Given the stability of the CF3 group, such a transformation on this compound would likely require harsh conditions that might not be compatible with the thiazole ring.

Thiazole Ring Opening and Rearrangement Processes

The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by heat, acid, or base. The presence of the strongly electron-withdrawing CF3 group and the bromine atom at positions 4 and 5, respectively, is expected to significantly influence the propensity of the ring to undergo such transformations.

Base-Catalyzed Ring Opening:

Thiazolium salts are known to undergo base-catalyzed ring cleavage. For this compound, while not a pre-formed salt, the electron-deficient nature of the ring could make it susceptible to attack by strong nucleophiles or bases. Attack at the C2 position, which is the most acidic proton in many thiazoles, could initiate ring-opening. google.com However, the bromine at C5 provides an alternative reaction site for nucleophilic aromatic substitution. Studies on the reaction of chloronitrothiazoles with sodium methoxide have shown that nucleophilic substitution is a key reaction pathway. sciepub.com It is therefore likely that with many nucleophiles, substitution of the bromine atom would be a competing, and potentially faster, reaction than ring-opening.

Acid-Catalyzed Rearrangements:

Acid-catalyzed rearrangements of thiazoles are less common but can occur, particularly with specific substitution patterns. The Fries rearrangement, for example, involves the migration of an acyl group from an oxygen or nitrogen atom to the aromatic ring. While not directly applicable to this compound itself, it illustrates a type of acid-catalyzed skeletal reorganization. mdpi.com

Cornforth-Type Rearrangement:

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole to an isomeric oxazole. wikipedia.org While this specific reaction applies to oxazoles, analogous thermal rearrangements in other azoles are known. For a thiazole derivative to undergo a similar process, it would likely require a specific substituent at the C4-position that could participate in a pericyclic reaction. The CF3 group is not a typical participant in such rearrangements. Therefore, a direct Cornforth-type rearrangement of this compound is considered unlikely.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Trifluoromethyl 1,3 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-bromo-4-(trifluoromethyl)-1,3-thiazole, which lacks a proton on the heterocyclic ring, ¹H NMR is primarily used to characterize any proton-bearing substituents. However, ¹³C and ¹⁹F NMR, along with multi-dimensional techniques, are crucial for a complete structural assignment.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are vital for establishing the precise connectivity of atoms within a molecule, especially for substituted heterocycles.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While the parent this compound has no protons on the ring, COSY is essential for analyzing derivatives, for example, to map the spin systems within alkyl or aryl substituents attached to the thiazole (B1198619) core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a highly sensitive technique used to assign carbon resonances based on their attached protons. magritek.com For derivatives of the title compound, it provides an unambiguous link between the proton and carbon skeletons of substituents.

By combining these techniques, a complete and unambiguous map of the molecular framework can be constructed.

Fluorine-19 NMR Spectroscopic Analysis of the Trifluoromethyl Group

Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a particularly informative technique. usgs.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. alfa-chemistry.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable structural information. nih.gov

For this compound, the trifluoromethyl group is attached to the C-4 position of the thiazole ring. In the absence of other fluorine atoms within coupling distance, the ¹⁹F NMR spectrum is expected to show a sharp singlet. The chemical shift provides insight into the electronic nature of the substituted thiazole ring. In studies of related trifluoromethyl-containing heterocyclic compounds, the CF₃ group often appears in a distinct region of the spectrum. For instance, ¹⁹F NMR analysis of certain trifluoromethyl-substituted thiazole derivatives has shown signals for the CF₃ group around -60 to -70 ppm. usgs.gov The precise chemical shift can be influenced by the solvent and the other substituents on the ring. nih.gov

Table 1: Representative NMR Data for a Substituted 4-(Trifluoromethyl)thiazole Derivative Note: Data is for a representative derivative and may not reflect the exact values for the parent compound.

| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Multiplicity |

|---|---|---|---|

| ¹⁹F | ¹⁹F NMR | ~ -60 to -70 | Singlet (s) |

| ¹³C | ¹³C NMR | ~ 140-150 (C-CF₃) | Quartet (q) |

| ¹³C | ¹³C NMR | ~ 115-125 (CF₃) | Quartet (q) |

| ¹³C | ¹³C NMR | ~ 105-115 (C-Br) | Singlet (s) |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Analysis of related thiazole and thiadiazole derivatives reveals key structural features. tandfonline.comresearchgate.net The five-membered thiazole ring is expected to be essentially planar. nih.gov The C-S bond lengths are typically in the range of 1.70–1.75 Å, while the C=N double bond is shorter, around 1.30–1.35 Å. The C-Br bond length is anticipated to be approximately 1.85-1.90 Å. The geometry of the trifluoromethyl group is tetrahedral, with C-F bond lengths around 1.33-1.35 Å. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. tandfonline.com Understanding these interactions is crucial for predicting the physical properties of the material. For this compound, several types of interactions are expected to direct the crystal packing.

Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen or sulfur atom of a neighboring molecule (C-Br···N or C-Br···S). Such interactions are known to be significant in directing the assembly of halogenated compounds. rsc.org

π-π Stacking: The aromatic thiazole rings can stack on top of each other in a parallel-displaced or face-to-face manner, driven by attractive π-π interactions. researchgate.net

Table 2: Typical Crystallographic Parameters for a Substituted Thiazole Ring Note: Data is generalized from related structures and serves as a representative example.

| Parameter | Typical Value |

|---|---|

| Bond Length C-S | 1.70 - 1.75 Å |

| Bond Length C=N | 1.30 - 1.35 Å |

| Bond Length C-C | 1.36 - 1.42 Å |

| Bond Length C-Br | 1.85 - 1.90 Å |

| Bond Length C-CF₃ | 1.48 - 1.52 Å |

| Bond Angle N-C-S | ~110 - 115° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule. youtube.com The two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

For this compound, the spectra would be dominated by vibrations characteristic of the trifluoromethyl group, the carbon-bromine bond, and the thiazole ring itself.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching modes are typically found in the 1100-1350 cm⁻¹ region. cdnsciencepub.comias.ac.in CF₃ bending or deformation modes appear at lower wavenumbers.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear as a distinct band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring has several characteristic vibrational modes, including C=N, C=C, and C-S stretching, as well as ring breathing and deformation modes. researchgate.net The C=N stretching vibration usually appears in the 1600-1650 cm⁻¹ region, while other ring stretching modes are found between 1300 and 1500 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type |

|---|---|---|

| ~1620 | C=N Stretch | Thiazole Ring |

| ~1300-1500 | C=C/C-N Ring Stretching | Thiazole Ring |

| ~1100-1350 | C-F Asymmetric & Symmetric Stretch | CF₃ Group |

| ~850-900 | C-S Stretch | Thiazole Ring |

| ~700-750 | CF₃ Symmetric Deformation (Bend) | CF₃ Group |

| ~500-600 | C-Br Stretch | Bromo Group |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). numberanalytics.com This high accuracy allows for the unambiguous determination of the elemental formula of a compound. numberanalytics.comnih.gov For this compound (C₄BrF₃NS), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

The calculated monoisotopic mass of C₄⁷⁹BrF₃NS is 229.8887 u, while that of C₄⁸¹BrF₃NS is 231.8866 u. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 m/z units.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net Under techniques like electrospray ionization (ESI) or electron impact (EI), the molecule can break apart into smaller, charged fragments. The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives often begins with the elimination of stable molecules like N₂. rsc.org For the title compound, characteristic fragmentation pathways in ESI-MS/MS would likely involve:

Cleavage of the C-Br bond, resulting in the loss of a bromine radical.

Loss of the CF₃ group.

Ring cleavage of the thiazole core, potentially leading to the loss of HCN or other small fragments.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and other spectroscopic methods. nih.govnih.gov

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br) |

|---|---|---|

| [C₄BrF₃NS]⁺ | Molecular Ion | 229.8887 |

| [C₄F₃NS]⁺ | Loss of Br | 150.9704 |

| [C₃BrNS]⁺ | Loss of CF₃ | 160.9000 |

Computational and Theoretical Investigations of 5 Bromo 4 Trifluoromethyl 1,3 Thiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure and predicting the reactivity of molecules. For 5-bromo-4-(trifluoromethyl)-1,3-thiazole, DFT calculations would provide insights into its molecular geometry, stability, and electronic properties. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity.

FMO Analysis : The energies of the HOMO and LUMO and their distribution across the molecule are crucial. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO. The precise energy values and orbital distributions would require specific DFT calculations.

Electrostatic Potential (ESP) : The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (red/yellow) would likely be concentrated around the nitrogen and sulfur atoms, while positive potential (blue) would be expected near the hydrogen atom and influenced by the bromine and trifluoromethyl groups. This map is invaluable for predicting how the molecule will interact with other reagents.

DFT calculations are used to model the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and mechanism. For instance, studying the nucleophilic aromatic substitution at the C-5 position would involve calculating the energy barrier for the approach of a nucleophile and the subsequent departure of the bromide ion.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with a solvent. For a relatively rigid molecule like this compound, MD simulations would be most useful for:

Conformational Analysis : While the thiazole (B1198619) ring itself is planar, the trifluoromethyl group can rotate. MD simulations could explore the rotational barrier and preferred orientation of the CF3 group.

Solvation Effects : Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the study of solvation shells and the calculation of solvation free energy. This is critical for understanding its behavior and reactivity in solution. The simulations would reveal how solvent molecules arrange themselves around the solute and the nature of intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry can predict various spectroscopic properties, which is a powerful tool for structure verification.

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR. These predicted values, when compared to experimental data, help confirm the molecular structure. The accuracy of these predictions depends on the chosen DFT functional and basis set.

IR Spectroscopy : The vibrational frequencies from DFT calculations correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C=N stretching, C-Br stretching, C-F stretching) to the observed experimental bands.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These calculations yield the absorption wavelengths (λ_max) and oscillator strengths, which can be compared with an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Below is a hypothetical table structure that would be populated with data from such a specific computational study.

| Parameter | Predicted Value (Exemplary) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| ¹³C NMR Chemical Shift C4 | Data not available |

| ¹³C NMR Chemical Shift C5 | Data not available |

| Main IR Frequency (C=N) | Data not available |

| λ_max (UV-Vis) | Data not available |

Electronic Properties and Aromaticity Assessment of the Thiazole Ring

The aromaticity of the thiazole ring in this compound can be quantitatively assessed using computational methods. Thiazole is considered an aromatic heterocycle due to the delocalization of six π-electrons. The substituents at positions 4 and 5 significantly influence the ring's electronic properties. The strongly electron-withdrawing trifluoromethyl and bromo groups are expected to decrease the electron density of the thiazole ring, potentially affecting its aromaticity and reactivity in electrophilic substitution reactions.

Aromaticity can be evaluated through several computational indices:

Nucleus-Independent Chemical Shift (NICS) : This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.

Aromatic Stabilization Energy (ASE) : This is calculated by comparing the energy of the cyclic molecule to an appropriate acyclic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA) : This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity.

A detailed computational study would be required to calculate these specific indices for this compound and provide a quantitative measure of its aromatic character.

Applications of 5 Bromo 4 Trifluoromethyl 1,3 Thiazole in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the carbon-bromine bond, coupled with the electronic influence of the trifluoromethyl group, makes 5-bromo-4-(trifluoromethyl)-1,3-thiazole an ideal starting material for creating a wide array of intricate heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the trifluoromethyl group modulates the reactivity and physicochemical properties of the resulting molecules.

The bromine atom at the 5-position of the thiazole (B1198619) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the straightforward synthesis of a broad range of 5-substituted-4-(trifluoromethyl)-1,3-thiazoles.

A key precursor, 5-bromo-4-trifluoromethyl-thiazol-2-ylamine, is synthesized by the bromination of 4-trifluoromethyl-thiazol-2-ylamine. googleapis.com This amino-substituted bromothiazole can then be further functionalized. For instance, the bromine at the C5 position can be readily displaced through various cross-coupling reactions. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromothiazole systems is well-established. Common cross-coupling reactions applicable to such substrates include the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Cross-Coupling Reaction | Reactant | Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Heteroaryl-B(OH)₂ | 5-Aryl/Heteroaryl-4-(trifluoromethyl)-1,3-thiazole | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille | Organostannane (R-SnBu₃) | 5-Substituted-4-(trifluoromethyl)-1,3-thiazole | Pd(PPh₃)₄, LiCl |

| Heck | Alkene | 5-Alkenyl-4-(trifluoromethyl)-1,3-thiazole | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | 5-Alkynyl-4-(trifluoromethyl)-1,3-thiazole | Pd(PPh₃)₂, CuI, base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | 5-Amino-4-(trifluoromethyl)-1,3-thiazole | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu) |

This table represents potential reactions based on the known reactivity of bromothiazoles.

These reactions enable the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino moieties, at the 5-position, leading to a diverse library of polysubstituted thiazole derivatives. The trifluoromethyl group at the 4-position significantly influences the electronic properties of these derivatives, which can be crucial for their application in medicinal chemistry and materials science.

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[5,4-d]pyrimidines. These fused-ring systems are of significant interest due to their diverse biological activities. The general synthetic strategy involves the use of a 2-amino-5-bromothiazole derivative, which can undergo cyclization with a suitable partner to form the pyrimidine (B1678525) ring.

Starting from the readily accessible 5-bromo-4-trifluoromethyl-thiazol-2-ylamine googleapis.com, a plausible synthetic route to thiazolo[5,4-d]pyrimidines can be envisioned. This would typically involve the reaction of the aminothiazole with a reagent that provides the remaining atoms for the pyrimidine ring. For example, reaction with an appropriate orthoester or a similar one-carbon synthon, followed by cyclization, is a common method for constructing the pyrimidine ring fused to a thiazole. nih.govnih.gov The bromine atom can either be retained for further functionalization or be involved in the cyclization process depending on the reaction conditions and the other reactants.

Table 2: Representative Fused Thiazole Systems Potentially Accessible from this compound Derivatives

| Fused System | Precursor | Potential Synthetic Strategy |

| Thiazolo[5,4-d]pyrimidine | 5-Bromo-4-(trifluoromethyl)-thiazol-2-ylamine | Cyclization with formamide, orthoformates, or similar reagents. |

| Imidazo[2,1-b]thiazole | 5-Bromo-4-(trifluoromethyl)-thiazol-2-ylamine | Reaction with an α-haloketone followed by cyclization. |

| Thiazolo[3,2-a]pyrimidine | 5-Bromo-4-(trifluoromethyl)-thiazol-2-ylamine | Reaction with a β-ketoester or a related 1,3-dielectrophile. biointerfaceresearch.com |

This table outlines potential synthetic routes based on established methodologies for analogous systems.

The ability to construct such fused systems from this compound derivatives highlights its importance as a versatile building block for creating complex, biologically relevant molecules.

Precursor in the Stereoselective Synthesis of Advanced Chemical Structures

While direct applications of this compound in stereoselective synthesis are not extensively reported, its derivatives are valuable precursors for creating chiral molecules. The thiazole ring itself can be a component of a chiral ligand or a scaffold onto which chiral centers are introduced.

The functional handles on the this compound core allow for its incorporation into larger molecules where stereochemistry is crucial. For instance, the bromine atom can be replaced by a group that can direct a stereoselective reaction on a nearby prochiral center. Furthermore, the trifluoromethyl group can influence the stereochemical outcome of reactions due to its steric and electronic effects.

Research on the chemo- and stereoselective synthesis of substituted thiazoles has demonstrated that it is possible to control the geometry of double bonds and the formation of chiral centers in molecules containing a thiazole ring. acs.orgnih.gov Although not starting from this compound, these studies establish the principle that thiazole derivatives can be synthesized with a high degree of stereocontrol. Asymmetric homologation of heterocyclic boronic acids, including those derived from thiazoles, has also been shown to produce chiral trifluoromethyl-containing boronic acid derivatives with excellent enantioselectivity. nih.govresearchgate.net This suggests a potential pathway where this compound could be converted to a boronic ester and then subjected to asymmetric homologation.

Utilization in Ligand Design for Organometallic Catalysis

The electronic properties of this compound make it an intriguing candidate for the design of ligands for organometallic catalysis. The nitrogen atom of the thiazole ring can act as a coordinating atom for a metal center, while the trifluoromethyl group can significantly alter the electronic environment of the metal, thereby influencing the catalyst's activity and selectivity.

Thiazole-based ligands have been successfully employed in various catalytic transformations, including asymmetric hydrogenation. nih.gov The introduction of a trifluoromethyl group is a common strategy in ligand design to enhance the catalytic performance by modifying the ligand's electronic and steric properties. The strong electron-withdrawing nature of the CF₃ group can make the metal center more electrophilic, which can be beneficial in certain catalytic cycles.

While there are no specific reports on the use of this compound itself as a ligand, its derivatives, obtained through functionalization of the bromo group, could be designed to be effective ligands. For example, the bromine could be replaced by a phosphine (B1218219) group or another coordinating moiety to create a bidentate or tridentate ligand. The combination of the thiazole nitrogen, the additional coordinating group, and the electronic influence of the trifluoromethyl group could lead to novel catalysts with unique properties. The development of new thiazole-based iridium catalysts for asymmetric hydrogenation demonstrates the potential of this class of compounds in catalysis. nih.gov

Advanced Derivatization and Functionalization Strategies

Regioselective Introduction of Diverse Functional Groups

The inherent electronic properties of the thiazole (B1198619) ring dictate the regioselectivity of functionalization reactions. The proton at the C-2 position is the most acidic C-H bond in the molecule due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it the primary site for deprotonation-based functionalization or direct C-H activation. rsc.org

Research on thiazole chemistry has established that direct C-H activation, often catalyzed by transition metals like palladium, is a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.org For 5-bromo-4-(trifluoromethyl)-1,3-thiazole, this regioselective activation preferentially occurs at the C-2 position. This strategy avoids the need for pre-functionalization (e.g., halogenation) at this site, offering a more atom-economical route to 2-substituted thiazoles. Various functional groups, including aryl, heteroaryl, and alkyl moieties, can be introduced at this position using appropriate coupling partners. The selection of catalysts and reaction conditions is crucial to ensure high selectivity for the C-2 position over any potential competing reactions at the C-5 bromine atom. The presence of the electron-withdrawing trifluoromethyl group at C-4 further influences the reactivity of the C-2 position, making it susceptible to nucleophilic attack after metallation.

A representative reaction for this strategy is the direct arylation of the C-2 position.

Table 1: Representative Regioselective C-2 Arylation

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Benzene (B151609) | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Toluene | 5-bromo-2-phenyl-4-(trifluoromethyl)-1,3-thiazole |

Chemo- and Site-Selective Modifications at the Bromine and Trifluoromethyl Positions

The bromine atom and the trifluoromethyl group offer orthogonal sites for functionalization, where chemo- and site-selectivity are paramount.

Modifications at the C-5 Bromine Position: The carbon-bromine bond at the C-5 position is the most versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-Br bond allows for these reactions to proceed under conditions that leave the C-2 C-H bond and the C-4 trifluoromethyl group intact.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming a new carbon-carbon bond at the C-5 position by coupling with a variety of aryl- or heteroarylboronic acids or their esters. libretexts.orgnih.gov The reaction typically employs a palladium catalyst and a base. libretexts.orgnih.gov The electronic nature of the boronic acid can be varied widely, allowing for the introduction of both electron-rich and electron-poor aromatic systems. mdpi.com

Table 2: Suzuki-Miyaura Coupling at the C-5 Position

| Boronic Acid/Ester | Catalyst | Base | Solvent | Resulting Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-phenyl-4-(trifluoromethyl)-1,3-thiazole |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 5-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-thiazole |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 5-(thiophen-3-yl)-4-(trifluoromethyl)-1,3-thiazole |

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier choice. wikipedia.org This palladium- and copper-cocatalyzed reaction couples the C-5 bromine with a terminal alkyne. libretexts.org The reaction proceeds under mild, basic conditions, tolerating a wide array of functional groups on the alkyne partner. organic-chemistry.org

Table 3: Sonogashira Coupling at the C-5 Position

| Terminal Alkyne | Catalyst System | Base | Solvent | Resulting Product Structure |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 5-(phenylethynyl)-4-(trifluoromethyl)-1,3-thiazole |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 5-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)-1,3-thiazole |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile (B52724) | 3-(4-(trifluoromethyl)-1,3-thiazol-5-yl)prop-2-yn-1-ol |

Modifications at the C-4 Trifluoromethyl Position: The trifluoromethyl group is exceptionally stable and generally considered chemically inert under the conditions used for derivatizing the C-2 and C-5 positions. Direct modification of the C-F bonds is energetically unfavorable and requires harsh conditions that would degrade the thiazole ring. Therefore, the CF₃ group does not serve as a functional handle for derivatization but rather as a permanent structural and electronic modulator, enhancing the metabolic stability and binding affinity of potential bioactive molecules.

Tandem Reactions and One-Pot Transformations involving this compound

The orthogonal reactivity of the C-5 and C-2 positions opens up possibilities for sophisticated tandem or one-pot transformations, which can significantly streamline synthetic pathways by reducing the number of purification steps. acs.orgacs.org A plausible and synthetically valuable one-pot strategy involves a sequential cross-coupling at the C-5 position followed by a C-H functionalization at the C-2 position.

For instance, a one-pot, two-step sequence could begin with a Suzuki-Miyaura or Sonogashira coupling to install a desired group at C-5. After the initial coupling is complete, a new catalyst or reagent can be added to the same reaction vessel to facilitate a direct C-H arylation or alkenylation at the C-2 position. The success of such a process hinges on the careful selection of catalysts and conditions to ensure that the second step does not interfere with the newly formed bond at C-5 and that the catalyst systems for both transformations are compatible. While specific examples starting from this compound are not extensively documented, the principles are well-established in heterocyclic chemistry.

Table 4: Hypothetical One-Pot Sequential Functionalization

| Step | Reaction Type | Reagents & Conditions | Intermediate/Final Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, 80°C | 5-phenyl-4-(trifluoromethyl)-1,3-thiazole (in situ) |

| 2 | Direct C-H Arylation | 4-Bromotoluene, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, 110°C | 5-phenyl-2-(p-tolyl)-4-(trifluoromethyl)-1,3-thiazole |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

While methods for the synthesis of substituted thiazoles are well-established, the focus for 5-bromo-4-(trifluoromethyl)-1,3-thiazole is shifting towards more efficient, sustainable, and scalable routes. Future research will likely concentrate on:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting and optimizing existing batch syntheses of this compound and its precursors for flow reactors could enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Catalytic C-H Functionalization: Direct functionalization of the thiazole (B1198619) core to introduce the bromo and trifluoromethyl groups would represent a significant advancement in atom economy. Research into transition-metal-catalyzed C-H activation pathways could provide more direct and efficient synthetic routes, bypassing multi-step sequences that are often required.

A comparative table of potential synthetic strategies is presented below:

| Methodology | Advantages | Challenges |

| Traditional Hantzsch Synthesis | Well-established, versatile for various substitutions. | Often requires harsh conditions, can produce byproducts. |

| Greener Solvents | Reduced environmental impact, improved safety. scielo.br | May require catalyst optimization, potential for lower yields. |

| Flow Chemistry | Enhanced safety and scalability, precise control. | Requires specialized equipment, initial optimization can be time-consuming. |

| C-H Functionalization | High atom economy, fewer synthetic steps. | Regioselectivity can be challenging, may require expensive catalysts. |

Exploration of Unconventional Reactivity and Catalytic Pathways

The unique electronic properties imparted by the trifluoromethyl group and the presence of the bromine atom open avenues for exploring novel chemical transformations.

Cross-Coupling Reactions: The C-Br bond at the 5-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Future work will likely focus on expanding the scope of coupling partners to introduce complex molecular fragments, creating diverse libraries of compounds for biological screening. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, a factor that warrants further systematic investigation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org Investigating the reactivity of this compound in photoredox-catalyzed reactions could unlock new synthetic pathways, such as radical-mediated functionalizations, that are not accessible through traditional methods. acs.org

Metal-Organic Frameworks (MOFs): The thiazole nitrogen and the bromine atom could potentially act as coordination sites for metal ions, suggesting the possibility of incorporating this scaffold into MOFs. Such materials could exhibit interesting catalytic or gas sorption properties.

Integration of this compound in Advanced Materials Science

The properties of this compound make it an attractive building block for the development of advanced materials.

Organic Electronics: Thiazole-containing conjugated polymers have shown promise in organic electronics. The introduction of the trifluoromethyl group can enhance the electron-accepting properties and improve the stability of organic semiconductors. Future research could involve the synthesis of polymers incorporating the this compound unit for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Liquid Crystals: The rigid thiazole core and the polar trifluoromethyl group could be leveraged in the design of novel liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create materials with unique phase behaviors and electro-optical properties.

Functional Polymers: The bromo-functional handle allows for the post-polymerization modification of polymers containing this thiazole unit. This could be used to attach specific functional groups, tuning the properties of the polymer for applications such as sensors or responsive materials.

| Application Area | Key Features of the Thiazole Unit | Potential Impact |

| Organic Electronics | Electron-withdrawing CF3 group, π-conjugated system. | Improved electron transport, enhanced device stability. |

| Liquid Crystals | Rigid core, dipole moment from CF3 group. | Novel mesophases, tunable electro-optical properties. |

| Functional Polymers | Reactive C-Br bond for post-modification. | Development of smart materials and sensors. |

Refinement of Computational Models for Predictive Reactivity and Structure

Computational chemistry is an increasingly vital tool in modern chemical research. For this compound, computational studies can provide valuable insights and guide experimental work.

Predicting Reaction Outcomes: Developing and refining computational models to accurately predict the regioselectivity and stereoselectivity of reactions involving this thiazole will be crucial. nih.gov This includes modeling transition states of cross-coupling reactions and predicting the most favorable reaction pathways.

Structure-Property Relationships: Computational methods can be used to understand how the introduction of the this compound moiety influences the electronic and photophysical properties of larger molecules and polymers. This can accelerate the in-silico design of new materials with desired characteristics. mdpi.com

Molecular Docking Studies: In the context of medicinal chemistry, computational docking can predict the binding affinity and orientation of derivatives of this compound within the active sites of biological targets. mdpi.com This can help prioritize synthetic targets and guide the design of more potent and selective drug candidates.

The continued development of more accurate and efficient computational methods will undoubtedly accelerate the discovery and application of novel derivatives based on the this compound scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-bromo-4-(trifluoromethyl)-1,3-thiazole?

Answer:

The synthesis typically involves functionalizing the thiazole core via bromination or direct substitution. A key approach is the Sandmeyer-type reaction, where a diazonium intermediate derived from 4-(trifluoromethyl)-1,3-thiazol-2-amine reacts with CuBr under acidic conditions . Alternative routes include nucleophilic substitution on pre-halogenated thiazoles, leveraging the electron-withdrawing trifluoromethyl group to activate the bromine atom at the 5-position . For example, 5-bromo derivatives can be obtained via refluxing thiazole precursors with brominating agents (e.g., NBS or PBr₃) in inert solvents like acetonitrile or DCM .

Key Data:

- Yields: ~50–60% for bromination reactions .

- Reagents: CuBr, n-butyl nitrite, and acetonitrile are standard .

- Purity Verification: Elemental analysis (e.g., C: 45.02%, H: 2.52%) and NMR (δ ~8.16 ppm for thiazole protons) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence cross-coupling reactions (e.g., Suzuki) at the 5-bromo position?

Answer:

The trifluoromethyl group at the 4-position exerts strong electron-withdrawing effects, polarizing the C–Br bond at the 5-position and enhancing its susceptibility to nucleophilic attack. However, steric hindrance from the CF₃ group can reduce accessibility to the 5-position, necessitating bulky ligands (e.g., XPhos) in palladium catalysts to improve coupling efficiency . Computational studies (DFT) suggest that the LUMO of the thiazole ring is localized at the 5-position, favoring oxidative addition with Pd(0) complexes .

Contradictions:

- Some studies report lower yields in Suzuki reactions compared to analogous non-CF₃ thiazoles due to steric effects .